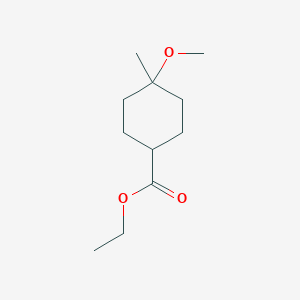
Ethyl 4-methoxy-4-methylcyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methoxy-4-methylcyclohexanecarboxylate is a chemical compound with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.27 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is part of the aliphatic cyclic hydrocarbons family and is characterized by its cyclohexane ring structure with various functional groups attached .
Vorbereitungsmethoden
The synthesis of Ethyl 4-methoxy-4-methylcyclohexanecarboxylate typically involves the esterification of 4-methoxy-4-methylcyclohexanecarboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Ethyl 4-methoxy-4-methylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methoxy-4-methylcyclohexanecarboxylate is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of Ethyl 4-methoxy-4-methylcyclohexanecarboxylate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions . The cyclohexane ring structure provides stability and rigidity, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-methoxy-4-methylcyclohexanecarboxylate can be compared with other similar compounds such as:
Cyclohexane derivatives: These compounds share the cyclohexane ring structure but differ in the functional groups attached, affecting their chemical properties and reactivity.
Methoxy-substituted compounds: These compounds contain methoxy groups, which can affect their solubility, reactivity, and interactions with other molecules.
This compound stands out due to its unique combination of functional groups and cyclic structure, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H20O3 |
|---|---|
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
ethyl 4-methoxy-4-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-4-14-10(12)9-5-7-11(2,13-3)8-6-9/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
GBSNUZUTAUKPLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(CC1)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
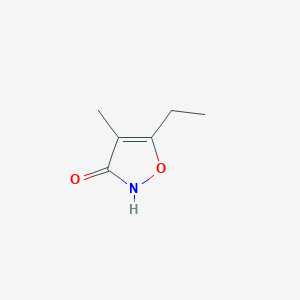
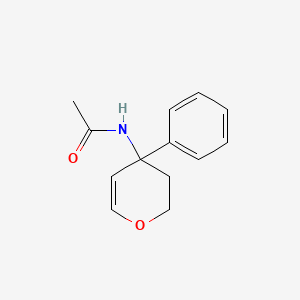

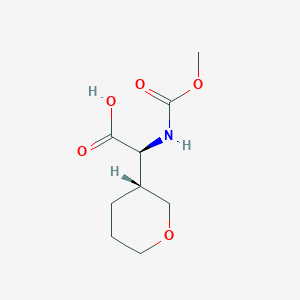
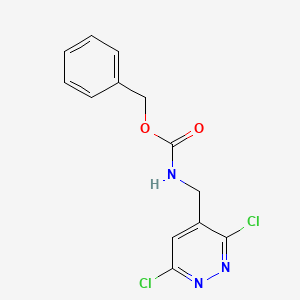
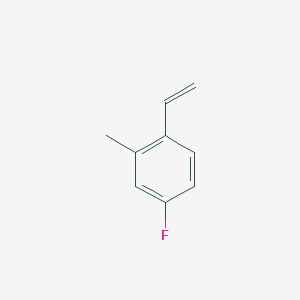
![3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B15244775.png)
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B15244783.png)
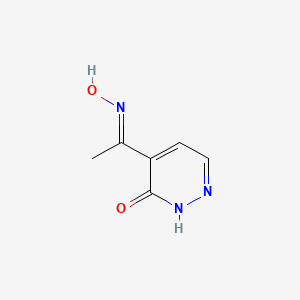
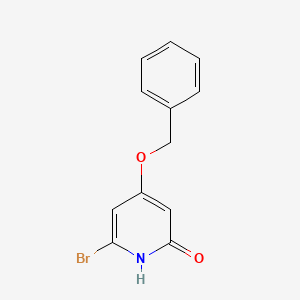
![5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B15244802.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B15244804.png)
